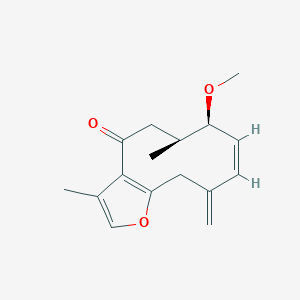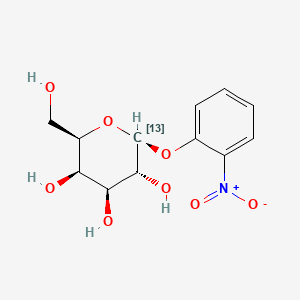
Onpg-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-nitrophenyl-β-D-galactopyranoside-13C (Onpg-13C) is a colorimetric and spectrophotometric substrate used primarily for the detection of β-galactosidase activity. This compound is structurally similar to lactose, with the exception that the glucose moiety is replaced by an o-nitrophenyl group. The 13C labeling is used for tracing and studying metabolic pathways in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C involves the incorporation of a 13C isotope into the o-nitrophenyl-β-D-galactopyranoside molecule. The general synthetic route includes the following steps:
Preparation of 13C-labeled galactose: This involves the incorporation of the 13C isotope into the galactose molecule.
Formation of the glycosidic bond: The 13C-labeled galactose is then reacted with o-nitrophenyl to form the glycosidic bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce 13C-labeled galactose.
Chemical synthesis: Combining the 13C-labeled galactose with o-nitrophenyl under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Onpg-13C undergoes hydrolysis in the presence of β-galactosidase, resulting in the formation of galactose and o-nitrophenol. This reaction is commonly used in biochemical assays to measure β-galactosidase activity .
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, buffer solutions (e.g., sodium phosphate buffer).
Conditions: The reaction is typically carried out at a pH of around 7.0 and a temperature of 37°C.
Major Products
The major products formed from the hydrolysis of this compound are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically .
科学研究应用
Onpg-13C is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of β-galactosidase.
Biology: Employed in microbiological assays to differentiate between lactose-fermenting and non-lactose-fermenting bacteria.
Medicine: Utilized in diagnostic tests to detect β-galactosidase activity in clinical samples.
Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure the presence of β-galactosidase
作用机制
Onpg-13C exerts its effects through the hydrolysis of the glycosidic bond by β-galactosidase. The enzyme catalyzes the cleavage of the bond, resulting in the release of galactose and o-nitrophenol. The molecular target of this compound is the β-galactosidase enzyme, and the pathway involved is the hydrolysis of β-D-galactopyranosides .
相似化合物的比较
Onpg-13C is compared with other β-galactosidase substrates such as:
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside): Forms a blue product upon hydrolysis.
MUG (4-methylumbelliferyl-β-D-galactoside): Produces a fluorescent product.
PNPG (p-nitrophenyl-β-D-galactopyranoside): Yields a yellow product similar to this compound but without the 13C labeling.
The uniqueness of this compound lies in its 13C labeling, which allows for tracing and studying metabolic pathways, making it a valuable tool in research applications .
属性
分子式 |
C12H15NO8 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i12+1 |
InChI 键 |
KUWPCJHYPSUOFW-AHIYVFTMSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[13C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
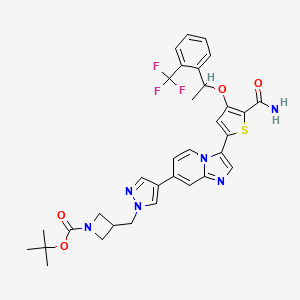


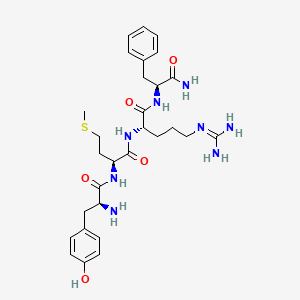

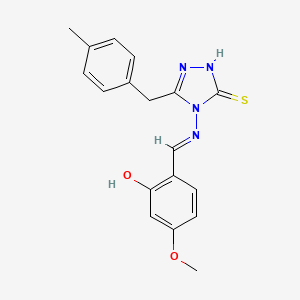
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
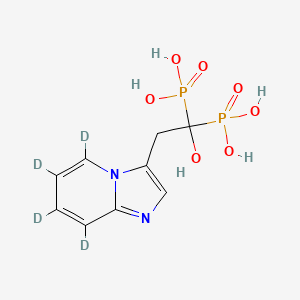

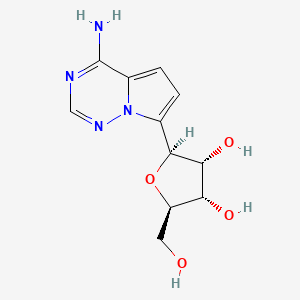
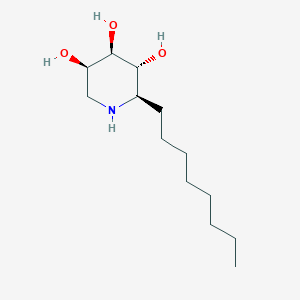
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
